7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-ethyl-N-[2-(4-fluorophenoxy)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-3-16-12(2)22-19-23(18(16)25)10-13(11-27-19)17(24)21-8-9-26-15-6-4-14(20)5-7-15/h4-7,13H,3,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRICUHBWAFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCOC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421499-74-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 347.4 g/mol. The structure includes a tetrahydropyrimido-thiazine core with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms remain under investigation, preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds designed from similar scaffolds have shown inhibition of COX-II with IC50 values ranging from 0.011 μM to 1.33 μM . While specific data on this compound's activity against COX-II is limited, its structural analogs suggest a promising pathway for anti-inflammatory applications.
Antimicrobial Potential
The compound's structural features may also confer antimicrobial properties. Studies on related thiazine derivatives have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Cytotoxicity and Antitumor Activity
Initial assessments have shown that certain thiazine derivatives possess cytotoxic effects on cancer cell lines. For example, compounds with similar functionalities have been reported to induce apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific cytotoxic profile of 7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide requires further exploration.
Study 1: COX Inhibition
In a comparative study evaluating the anti-inflammatory potential of various thiazine derivatives, one compound showed an IC50 value of 0.2 μM against COX-II, significantly outperforming traditional NSAIDs like Celecoxib . Such findings underscore the potential utility of structurally related compounds in therapeutic settings.
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazine derivatives revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations in enhancing antibacterial potency .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide possess broad-spectrum antibacterial activity. For instance, certain derivatives have been evaluated against Mycobacterium smegmatis, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antitubercular agents .
Anticancer Properties
Thiazine derivatives have also been investigated for their anticancer potential. Compounds within this chemical class have shown effectiveness in inhibiting cancer cell proliferation in various in vitro studies. The mechanism often involves targeting specific pathways related to cell division and apoptosis. For example, some thiazole derivatives have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis .
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazine derivatives demonstrated that those containing the 4-fluorophenoxy group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The evaluation was performed using standard antimicrobial susceptibility tests against a panel of bacterial strains.
Case Study 2: Anticancer Activity Assessment
In vitro assays were performed on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Results indicated that certain derivatives showed significant cytotoxic effects with IC50 values comparable to established anticancer drugs like cisplatin. Molecular docking studies further elucidated the binding interactions between these compounds and key enzymes involved in cancer metabolism .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- The pyrimido[2,1-b][1,3]thiazine core (target compound) differs from oxazine (compound 3) and thiazolo[3,2-a]pyrimidine () in ring saturation and heteroatom placement. Thiazine rings (with sulfur) may confer distinct electronic properties compared to oxazine (oxygen) or thiazolo (fused thiazole) systems.
Substituent Effects: The 4-fluorophenoxyethyl group in the target compound contrasts with 4-chlorophenyl (compound 3) and 4-(trifluoromethyl)phenoxy (). Fluorination typically enhances metabolic stability and blood-brain barrier penetration compared to chlorination . The methylthio group in compound 3 acts as a leaving group, enabling nucleophilic substitution reactions absent in the target compound .
Crystallographic and Conformational Insights :
- Thiazolo[3,2-a]pyrimidine derivatives () exhibit puckered conformations (flattened boat), which may influence binding to biological targets. Similar puckering is plausible in the target compound but unconfirmed due to lack of crystallographic data .
Synthetic Accessibility: Compound 3 was synthesized via chalcone intermediates and column chromatography (), while thieno[2,3-d]pyrimidines () required multi-step nucleophilic substitutions. The target compound’s synthesis would likely involve similar strategies but with fluorophenoxyethyl incorporation.
Research Implications and Gaps
- Structural Data : X-ray crystallography (e.g., SHELX refinement, ) is needed to confirm the target compound’s conformation and hydrogen-bonding patterns, critical for structure-activity relationships.
- Comparative Reactivity : The absence of a leaving group (vs. compound 3) may limit electrophilic reactivity but improve metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
